molecular formula C7H6ClN3O B11949946 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 58333-27-0

2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11949946
CAS No.: 58333-27-0
M. Wt: 183.59 g/mol
InChI Key: XIDUXUGRIFIDPM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the reaction of 2-hydrazinopyridine with chloroacetyl chloride to form an intermediate, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired product . The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization reactions: It can form fused ring systems through cyclization reactions with appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Methylamine, ethylamine, thiols, and alcohols.

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methylamine yields methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl-amine .

Scientific Research Applications

2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes, including proliferation and survival . The inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridine derivatives, such as:

Uniqueness

2-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is unique due to its specific structural features, such as the chloromethyl group, which allows for diverse chemical modifications and the formation of various derivatives with potential biological activities.

Properties

CAS No.

58333-27-0

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C7H6ClN3O/c8-5-11-7(12)10-4-2-1-3-6(10)9-11/h1-4H,5H2

InChI Key

XIDUXUGRIFIDPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCl

Origin of Product

United States

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